molecular formula C20H18N4O2S B11237110 2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B11237110
M. Wt: 378.4 g/mol
InChI Key: XKEORLFAHDLNNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)ACETAMIDE involves several key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

2-(4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

InChI

InChI=1S/C20H18N4O2S/c25-17(10-24-11-21-19-14(20(24)26)8-9-27-19)22-16-7-3-5-13-12-4-1-2-6-15(12)23-18(13)16/h1-2,4,6,8-9,11,16,23H,3,5,7,10H2,(H,22,25)

InChI Key

XKEORLFAHDLNNK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CN4C=NC5=C(C4=O)C=CS5

Origin of Product

United States

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